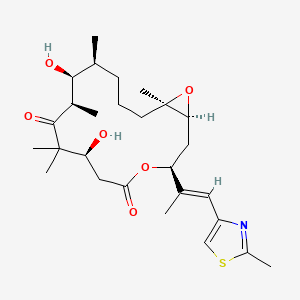

Epothilone B

Übersicht

Beschreibung

Es ist aus dem Myxobakterium Sorangium cellulosum gewonnen und hat aufgrund seiner Fähigkeit, Mikrotubuli zu stabilisieren, ein erhebliches Potenzial als Antikrebsmittel gezeigt. Dies führt zur Hemmung der Zellteilung und zur Induktion von Apoptose in Krebszellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Patupilon kann durch eine Reihe komplexer organischer Reaktionen synthetisiert werden. Die Synthese umfasst typischerweise die Bildung der Makrolidringstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten der Synthese gehören:

- Bildung des Makrolidrings über Makrolactonisierung.

- Einführung der Epoxidgruppe.

- Funktionalisierung der Seitenketten.

Die Reaktionsbedingungen erfordern oft den Einsatz spezifischer Katalysatoren, Schutzgruppen und Lösungsmittel, um das gewünschte Produkt mit hoher Ausbeute und Reinheit zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Patupilon umfasst die großtechnische Fermentation des Myxobakteriums Sorangium cellulosum, gefolgt von der Extraktion und Reinigung der Verbindung. Fortschritte in der Biotechnologie haben die Optimierung der Fermentationsbedingungen ermöglicht, um die Ausbeute an Patupilon zu maximieren. Der Reinigungsprozess umfasst typischerweise chromatographische Verfahren, um die Verbindung aus der Fermentationsbrühe zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Patupilone can be synthesized through a series of complex organic reactions. The synthesis typically involves the formation of the macrolide ring structure, followed by the introduction of various functional groups. Key steps in the synthesis include:

- Formation of the macrolide ring via macrolactonization.

- Introduction of the epoxide group.

- Functionalization of the side chains.

The reaction conditions often require the use of specific catalysts, protecting groups, and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of patupilone involves large-scale fermentation of the myxobacterium Sorangium cellulosum, followed by extraction and purification of the compound. Advances in biotechnology have enabled the optimization of fermentation conditions to maximize the yield of patupilone. The purification process typically involves chromatographic techniques to isolate the compound from the fermentation broth .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Patupilon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Patupilon kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Epoxidgruppe oder andere funktionelle Gruppen modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Patupilon mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Patupilon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung der Makrolidsynthese und Mikrotubuli-Stabilisierung verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die Zellteilung und Apoptose in verschiedenen Zelllinien.

Medizin: Als potenzielles Antikrebsmittel erforscht, insbesondere für die Behandlung von Taxan-resistenten Krebserkrankungen.

Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und -formulierungen eingesetzt

Wirkmechanismus

Patupilon entfaltet seine Wirkung durch Bindung an die β-Tubulin-Untereinheit von Mikrotubuli, stabilisiert ihre Struktur und verhindert ihre Depolymerisation. Diese Stabilisierung stört die normale Dynamik von Mikrotubuli, was zu einem Zellzyklusarrest in der G2-M-Phase führt und letztendlich Apoptose induziert. Zu den molekularen Zielstrukturen gehören verschiedene Isoformen von Tubulin, und die beteiligten Signalwege beziehen sich auf Mikrotubuli-Dynamik und Zellzyklusregulation .

Wirkmechanismus

Patupilone exerts its effects by binding to the β-tubulin subunit of microtubules, stabilizing their structure and preventing their depolymerization. This stabilization disrupts the normal dynamics of microtubules, leading to cell cycle arrest at the G2-M phase and ultimately inducing apoptosis. The molecular targets include various isoforms of tubulin, and the pathways involved are related to microtubule dynamics and cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Taxane: Paclitaxel und Docetaxel sind bekannte Mikrotubuli-stabilisierende Mittel.

Andere Epothilone: Ixabepilone, BMS-310705, KOS-862, KOS-1584 und ZK-EPO.

Einzigartigkeit

Patupilon ist einzigartig aufgrund seiner höheren Potenz im Vergleich zu Taxanen und seiner Fähigkeit, gängige Resistenzmechanismen zu überwinden, wie z. B. β-Tubulin-Mutationen und Arzneimittel-Effluxpumpen. Im Gegensatz zu Taxanen bindet Patupilon an eine andere Stelle an der β-Tubulin-Untereinheit, was zu seinem besonderen pharmakologischen Profil beiträgt .

Biologische Aktivität

Epothilone B (EpoB) is a naturally occurring compound that belongs to a class of microtubule-stabilizing agents. It has garnered significant attention in cancer research due to its potent biological activity against various types of tumors, particularly those resistant to conventional therapies like paclitaxel. This article explores the biological activity of EpoB, focusing on its mechanisms of action, clinical implications, and recent research findings.

This compound operates primarily by stabilizing microtubules, which are essential components of the cytoskeleton in eukaryotic cells. This stabilization prevents the normal depolymerization of microtubules, leading to cell cycle arrest and ultimately apoptosis in cancer cells. The mechanism is similar to that of paclitaxel but shows distinct advantages, particularly in overcoming multidrug resistance.

Key Mechanisms Include:

- Tubulin Polymerization : EpoB promotes the polymerization of tubulin even more efficiently than paclitaxel, making it a potent agent against drug-sensitive and multidrug-resistant cancer cell lines .

- Induction of Apoptosis : EpoB triggers apoptotic pathways through mitochondrial dysfunction and the release of cytochrome c, which is critical for activating caspases involved in apoptosis .

- Calcium Signaling : Treatment with EpoB has been shown to increase intracellular calcium levels, which can further influence apoptotic signaling pathways .

In Vitro and In Vivo Studies

Numerous studies have evaluated the biological activity of EpoB both in vitro and in vivo. Here are some significant findings:

Clinical Trials and Applications

EpoB has been evaluated in various clinical settings, particularly for cancers that exhibit resistance to standard therapies. Notable findings include:

- Phase II Trials : A trial involving BMS-247550 (ixabepilone), an analog of EpoB, showed modest activity as a second-line treatment for advanced urothelial cancer with an overall response rate of 11.9% and median overall survival of 8 months .

- Castration-Resistant Prostate Cancer (CRPC) : Ixabepilone has been reported to induce objective responses in patients previously treated with docetaxel-based regimens, showcasing its potential as a viable treatment option for CRPC .

- Triple-Negative Breast Cancer (TNBC) : Combination therapies involving ixabepilone have shown improved efficacy compared to traditional treatments .

Case Studies

Recent studies have highlighted the effectiveness of EpoB in specific patient populations:

- Triple-Negative Breast Cancer : A study demonstrated that patients treated with ixabepilone plus capecitabine had improved outcomes compared to those receiving standard therapies .

- Spinal Cord Injury : Research indicates that EpoB may reduce scar formation and promote functional recovery post-injury through its microtubule-stabilizing properties .

Eigenschaften

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRSDHAAWVKZLJ-PVYNADRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046862 | |

| Record name | Epothilone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The principal mechanism of the epothilone class is inhibition of microtubule function. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Epothilone B possess the same biological effects as taxol both in vitro and in cultured cells. This is because they share the same binding site, as well as binding affinity to the microtubule. Like taxol, epothilone B binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules. Furthermore, epothilone B has also been shown to induce tubulin polymerization into microtubules without the presence of GTP. This is caused by formation of microtubule bundles throughout the cytoplasm. Finally, epothilone B also causes cell cycle arrest at the G2-M transition phase, thus leading to cytotoxicity and eventually cell apoptosis. | |

| Record name | Patupilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

152044-54-7 | |

| Record name | Epothilone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152044-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patupilone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patupilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epothilone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,17-Dioxabicyclo[14.1.0]heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (1S,3S,7S,10R,11S,12S,16R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATUPILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC0H0URSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.